molecular formula C9H12BrN B12825407 (3-Bromo-4,5-dimethylphenyl)methanamine

(3-Bromo-4,5-dimethylphenyl)methanamine

Cat. No.: B12825407
M. Wt: 214.10 g/mol
InChI Key: VKTXPSPYUUHGGS-UHFFFAOYSA-N
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Description

(3-Bromo-4,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and two methyl groups at the 4- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4,5-dimethylphenyl)methanamine typically involves the bromination of 4,5-dimethylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4,5-dimethylphenyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

(3-Bromo-4,5-dimethylphenyl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups on the phenyl ring influence its reactivity and binding affinity to various receptors or enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methylphenyl)methanamine: Similar structure but with only one methyl group.

    (4,5-Dimethylphenyl)methanamine: Lacks the bromine atom.

    (3-Chloro-4,5-dimethylphenyl)methanamine: Chlorine atom instead of bromine.

Uniqueness

(3-Bromo-4,5-dimethylphenyl)methanamine is unique due to the specific combination of bromine and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(3-bromo-4,5-dimethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4H,5,11H2,1-2H3

InChI Key

VKTXPSPYUUHGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Br)CN

Origin of Product

United States

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